N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide

Description

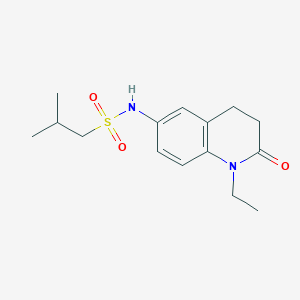

N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide is a synthetic small molecule featuring a tetrahydroquinolinone core substituted with an ethyl group at the N1 position and a 2-methylpropane-1-sulfonamide moiety at the C6 position. Its structure combines a bicyclic scaffold with polar sulfonamide functionality, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring both hydrophobic and hydrogen-bonding interactions.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-4-17-14-7-6-13(9-12(14)5-8-15(17)18)16-21(19,20)10-11(2)3/h6-7,9,11,16H,4-5,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUCMXQEJSYPLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester under acidic conditions.

Introduction of the Ethyl Group: The ethyl group is introduced via alkylation, where the quinoline derivative is treated with an ethylating agent such as ethyl iodide in the presence of a base.

Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with a sulfonyl chloride (e.g., 2-methylpropane-1-sulfonyl chloride) in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to a hydroxyl group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Hydroxy derivatives of the quinoline core.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial and anticancer agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Core Structural Variations

The tetrahydroquinolinone scaffold is shared among several compounds in the evidence, but substituent variations critically influence their properties:

Analysis :

- Bioactivity : Carboximidamide derivatives (e.g., compound 26) and oxamide derivatives (e.g., QOD) exhibit dual protease inhibitory activity, suggesting that the sulfonamide in the target compound may similarly engage in hydrogen bonding with enzyme active sites .

- Synthetic Accessibility : The target compound’s ethyl group at N1 simplifies synthesis compared to compound 24, which requires a pyrrolidine-containing side chain and catalytic hydrogenation (~73% yield) .

Pharmacokinetic and Binding Affinity Considerations

- Compound 26 : The thiophene-carboximidamide moiety may enhance π-π stacking in hydrophobic pockets, whereas the sulfonamide in the target compound could favor ionic interactions .

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely parallels methods for compound 24 and 26, involving nitro reduction (e.g., H₂/Pd-C) and sulfonamide coupling .

- Biological Potential: While QOD and ICD (indole carboxamide) derivatives show dual protease inhibition, the sulfonamide group in the target compound may offer unique selectivity profiles due to its stronger acidity (pKa ~1-2) compared to carboxamides (pKa ~10-12) .

- Structural Limitations : The absence of a heterocyclic appendage (e.g., thiophene in compound 26) may reduce binding affinity in certain targets, necessitating further SAR studies .

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antiviral, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety connected to a sulfonamide group. The structural characteristics contribute to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 298.36 g/mol.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. Preliminary studies have demonstrated its inhibitory effects against:

- Influenza A virus

- Coxsackievirus B3

These findings suggest potential applications in developing antiviral therapies aimed at these viral infections.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Although specific mechanisms are still under exploration, its structural features may interact with inflammatory pathways, potentially reducing inflammation markers in vitro.

Anticancer Activity

In vitro studies have shown that derivatives of tetrahydroquinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated lower IC50 values compared to established chemotherapeutics like Doxorubicin, indicating potent anticancer activity .

Case Studies and Experimental Data

A summary of key experimental findings related to the biological activity of the compound is presented in the table below:

| Study | Biological Activity | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Study 1 | Antiviral (Influenza A) | Not specified | |

| Study 2 | Antiviral (Coxsackievirus B3) | Not specified | |

| Study 3 | Anticancer (various cell lines) | 2.5 - 12.5 |

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.

- Receptor Modulation : It could interact with cell surface receptors, altering signaling pathways that regulate inflammation and cell growth.

- DNA/RNA Interference : Potential binding to nucleic acids might affect gene expression and protein synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.